molecular formula C20H17BF2N2O2 B13715009 3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid

3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid

Cat. No.: B13715009
M. Wt: 366.2 g/mol
InChI Key: FSFCXHCEPTYPSJ-VOTSOKGWSA-N
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Description

3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[73003,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid is a complex organic compound characterized by its unique tricyclic structure and the presence of both fluorine and boron atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

  • Formation of the tricyclic core through a series of cyclization reactions.
  • Introduction of the fluorine atoms via electrophilic fluorination.
  • Incorporation of the boron atom through a boronation reaction.
  • Final functionalization to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.

Chemical Reactions Analysis

Types of Reactions

3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine and boron sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials with unique properties, such as high-energy density materials.

Mechanism of Action

The mechanism of action of 3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid apart is its unique combination of fluorine and boron atoms within a tricyclic framework, which imparts distinct chemical and physical properties. This makes it a valuable compound for various advanced applications.

Properties

Molecular Formula

C20H17BF2N2O2

Molecular Weight

366.2 g/mol

IUPAC Name

3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid

InChI

InChI=1S/C20H17BF2N2O2/c22-21(23)24-16(7-6-15-4-2-1-3-5-15)8-10-18(24)14-19-11-9-17(25(19)21)12-13-20(26)27/h1-11,14H,12-13H2,(H,26,27)/b7-6+

InChI Key

FSFCXHCEPTYPSJ-VOTSOKGWSA-N

Isomeric SMILES

[B-]1(N2C(=CC=C2CCC(=O)O)C=C3[N+]1=C(C=C3)/C=C/C4=CC=CC=C4)(F)F

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)O)C=C3[N+]1=C(C=C3)C=CC4=CC=CC=C4)(F)F

Origin of Product

United States

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